2-(Hydroxyamino)-2-methylpropanal oxime

Description

BenchChem offers high-quality 2-(Hydroxyamino)-2-methylpropanal oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxyamino)-2-methylpropanal oxime including the price, delivery time, and more detailed information at info@benchchem.com.

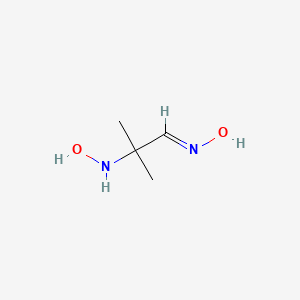

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(NE)-N-[2-(hydroxyamino)-2-methylpropylidene]hydroxylamine |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,6-8)3-5-7/h3,6-8H,1-2H3/b5-3+ |

InChI Key |

XPILJIJVKYOKOE-HWKANZROSA-N |

SMILES |

CC(C)(C=NO)NO |

Isomeric SMILES |

CC(C)(/C=N/O)NO |

Canonical SMILES |

CC(C)(C=NO)NO |

Origin of Product |

United States |

Foundational Research on Hydroxyamino Oximes in Organic Chemistry

The foundational research concerning hydroxyamino oximes is deeply rooted in the study of oximes and hydroxylamines as separate, yet related, classes of organic compounds. wikipedia.orgbritannica.com Oximes, characterized by the RR'C=NOH functional group, are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.comnih.gov This reaction has been a fundamental tool in organic synthesis since the 19th century for the purification and identification of carbonyl compounds, as most oximes are crystalline solids with distinct melting points. wikipedia.orgbritannica.com

The reactivity of oximes is diverse. They can be hydrolyzed back to the parent carbonyl compound and hydroxylamine, reduced to form amines, or undergo the Beckmann rearrangement to yield amides. wikipedia.org The latter is a large-scale industrial process for the production of caprolactam, the precursor to nylon 6. britannica.com

Hydroxylamines, on the other hand, are compounds containing the R-NHOH functional group. Their chemistry is often characterized by their nucleophilic nature and their ability to act as reducing or oxidizing agents. The synthesis of hydroxylamine derivatives has been a subject of considerable research, with methods including the reduction of nitro compounds and the alkylation of hydroxylamine itself. researchgate.net

The combination of these two functionalities in a single molecule, as in 2-(hydroxyamino)-2-methylpropanal oxime, presents a unique chemical entity. The presence of the α-hydroxyamino group is of particular interest. Research into α-hydroxy oximes has shown them to be valuable intermediates. For instance, α-hydroxyisobutyraldehyde oxime has been identified as a potential intermediate in the biosynthesis of cyanogenic glucosides. google.com The synthesis of such compounds can be achieved by reacting an α-halo-aldehyde with a hydroxylamine-generating reagent. google.com

A significant aspect of foundational research in this area is the synthesis of related compounds that provide insight into the potential behavior of 2-(hydroxyamino)-2-methylpropanal oxime. One such related compound is 2-methyl-2-nitrosopropane (B1203614), which exists in equilibrium with its dimer. wikipedia.org This compound is a powerful tool in organic chemistry, particularly as a spin trap for detecting and identifying transient free radicals. wikipedia.orgorgsyn.orgrsc.org The synthesis of 2-methyl-2-nitrosopropane often involves the oxidation of N-tert-butylhydroxylamine, highlighting the close relationship between these chemical classes. orgsyn.orgrsc.org

Emerging Research Trajectories for Hydroxyamino Oxime Structures

Recent research has opened up new avenues for the application of oximes and their derivatives, which in turn suggests potential research directions for hydroxyamino oxime structures. A significant emerging area is their use in radical chemistry. mdpi.com Oxime esters, for example, have been utilized as sources of carbon-centered and iminyl radicals upon homolysis of their weak N-O bond. mdpi.com This has led to the development of novel methods for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the development of photoredox catalysis has expanded the utility of oximes. mdpi.com Visible-light-mediated reactions of oxime derivatives allow for the generation of radicals under mild conditions, aligning with the principles of green chemistry. mdpi.com These methodologies could potentially be applied to hydroxyamino oximes, enabling new synthetic transformations.

Another burgeoning research trajectory is the use of oximes and hydroxylamines as precursors for the synthesis of N-heterocycles. mdpi.com The N-O bond within the oxime functionality can be strategically cleaved and the resulting fragments can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com The presence of an additional nucleophilic hydroxylamino group in the target molecule could offer unique opportunities for intramolecular cyclizations, leading to novel heterocyclic systems.

The biological activity of oximes and hydroxylamines is also a field of active investigation. researchgate.net Many oxime derivatives exhibit a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net They are also known for their use as antidotes for organophosphate poisoning by reactivating acetylcholinesterase. wikipedia.orgresearchgate.net The potential for synergistic or unique biological activities arising from the combination of both a hydroxylamine (B1172632) and an oxime moiety in a single molecule warrants further exploration.

Historical Context of 2 Hydroxyamino 2 Methylpropanal Oxime Within Relevant Chemical Classes

Direct Synthesis Strategies for 2-(Hydroxyamino)-2-methylpropanal Oxime

The direct synthesis of 2-(hydroxyamino)-2-methylpropanal oxime involves the formation of the oxime functional group and the introduction of the hydroxyamino moiety. These strategies often rely on readily available precursors and established reaction pathways.

Condensation Reactions in 2-(Hydroxyamino)-2-methylpropanal Oxime Formation

The formation of the oxime functional group in 2-(hydroxyamino)-2-methylpropanal oxime is typically achieved through a condensation reaction. This class of reactions is a fundamental method for creating oximes from aldehydes or ketones. nih.gov The general principle involves the reaction of a carbonyl compound with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. nih.gov

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde precursor. This is followed by dehydration to yield the C=N-OH (oxime) functionality. The efficiency of this process can be enhanced under various conditions, including the use of catalysts or microwave irradiation, which can lead to high yields and shorter reaction times. nih.gov For the synthesis of 2-(hydroxyamino)-2-methylpropanal oxime, the corresponding aldehyde, 2-(hydroxyamino)-2-methylpropanal, would be treated with hydroxylamine.

Alternative Synthetic Routes to 2-(Hydroxyamino)-2-methylpropanal Oxime Precursors

An important synthetic route involves the reaction of an α-halo-aldehyde with a hydroxylamine-generating reagent in an aqueous medium. google.com Specifically, 2-hydroxy-2-methyl propanal oxime (also known as α-hydroxyisobutyraldehyde oxime) can be produced by reacting an α-halo-aldehyde with hydroxylamine. google.com This process can be performed at a pH between 2 and 9. google.com The hydroxylamine reagent is typically generated by neutralizing an acidic salt like hydroxylamine hydrochloride with a base, such as sodium hydroxide (B78521) or ammonia (B1221849). google.com This method allows for the simultaneous oximation and substitution of the halogen with a hydroxyl group to form the α-hydroxy oxime structure. google.com

Derivatization and Structural Modification of 2-(Hydroxyamino)-2-methylpropanal Oxime

2-(Hydroxyamino)-2-methylpropanal oxime serves as a versatile building block for the synthesis of more complex heterocyclic structures. Its bifunctional nature, possessing both a hydroxyamino group and an oxime group, allows for a range of cyclization and condensation reactions.

Synthesis of Spirocyclic Nitroxide Derivatives from 2-(Hydroxyamino)-2-methylpropanal Oxime

Spirocyclic nitroxides are a class of stable radicals with applications in various scientific fields. mdpi.com The synthesis of such derivatives often involves the oxidation of sterically hindered secondary amines. A key approach is the Bargellini reaction, which involves the interaction of 1,2-aminoalcohols or 1,2-diamines with ketones in the presence of a strong base to form morpholinone or piperazinone structures. mdpi.com These heterocyclic intermediates can then be oxidized to the corresponding nitroxyl (B88944) radicals. mdpi.com While not directly starting from 2-(hydroxyamino)-2-methylpropanal oxime, these methods highlight a pathway where its precursor, 2-amino-2-methyl-1-propanol, could be utilized to generate related nitroxide structures. mdpi.com The oxime functionality itself is a precursor to iminyl radicals upon homolytic cleavage of the N-O bond, which can be initiated by thermal or photochemical methods. mdpi.com

Formation of Dihydropyrazine (B8608421) 1,4-Dioxides from 2-(Hydroxyamino)-2-methylpropanal Oxime

A significant application of 2-(hydroxyamino)-2-methylpropanal oxime is in the synthesis of dihydropyrazine 1,4-dioxides. These compounds are formed through condensation reactions with α-dicarbonyl compounds. nsc.ru For instance, reacting 2-(hydroxyamino)-2-methylpropanal oxime with glyoxal, diacetyl, or 1,2-cyclohexanedione (B122817) in water yields the corresponding 3-hydroxy-2,3-dihydropyrazine 1,4-dioxide derivatives. nsc.ru If the condensation with diacetyl is performed in methanol, a 3-methoxy derivative is obtained instead. nsc.ru Furthermore, heating 2-(hydroxyamino)-2-methylpropanal oxime in an acetone (B3395972) solution with dilute hydrochloric acid results in the formation of a 2,5-dihydropyrazine 1,4-dioxide. nsc.ru

The table below summarizes the products from the condensation of 2-(hydroxyamino)-2-methylpropanal oxime with various reagents.

| Reagent | Solvent | Product |

| Glyoxal | Water | 3-Hydroxy-2,3-dihydropyrazine 1,4-dioxide derivative |

| Diacetyl | Water | 3-Hydroxy-2,3-dihydropyrazine 1,4-dioxide derivative |

| 1,2-Cyclohexanedione | Water | 3-Hydroxy-2,3-dihydropyrazine 1,4-dioxide derivative |

| Diacetyl | Methanol | 3-Methoxy-2,3-dihydropyrazine 1,4-dioxide |

| Acetone/HCl | - | 2,5-Dihydropyrazine 1,4-dioxide |

Table generated based on data from Volodarskii et al., 1983. nsc.ru

Cyclization Reactions Yielding Imidazoline and Oxazolidine Structures

The reactivity of the α-hydroxyamino oxime moiety allows for cyclization reactions to form various five-membered heterocycles. The reaction of aliphatic α-hydroxyamino oximes with 3-trimethylsilylprop-2-ynal occurs chemoselectively at the aldehyde group to produce open-chain aldonitrones. researchgate.net While this specific reaction yields an open-chain product, related systems are known to form cyclic structures. For example, the synthesis of dihydroimidazol-1-oxyl 3-oxides has been reported from α-hydroxyamino oximes, demonstrating their utility as precursors for imidazoline-type structures. researchgate.net Intramolecular reactions of oxime radicals, which can be generated from oxime precursors, can lead to the formation of 5-membered rings through cyclization, resulting in either C-O or C-N bond formation. nih.gov

Preparation of Hydroxyimino Esters and Related Functionalized Compounds

The synthesis of hydroxyimino esters and related compounds often involves the esterification of an oxime. While direct esterification of 2-(hydroxyamino)-2-methylpropanal oxime is not extensively detailed in the provided context, general methods for the preparation of oxime esters offer insight into potential synthetic routes. These methods typically involve the reaction of an oxime with a carboxylic acid or its derivative.

A notable modern approach to oxime ester synthesis is through visible-light-mediated multicomponent reactions. For instance, a variety of oxime esters can be generated from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters using eosin (B541160) Y as a photocatalyst. nih.govrsc.org This one-pot synthesis is efficient and operates under mild conditions, offering a potential pathway for the functionalization of oxime-containing molecules. nih.govrsc.org

The general principle of forming oxime esters involves the reaction of an oxime (R¹R²C=NOH) with an acylating agent. mdpi.com This transformation is significant as the resulting oxime esters are precursors for generating carbon- and nitrogen-centered radicals due to the homolytic scission of the weak N-O bond. mdpi.com

While the direct synthesis of hydroxyimino esters from 2-(hydroxyamino)-2-methylpropanal oxime is a specific area of interest, the broader chemistry of oxime esterification provides a foundational understanding of the probable reaction pathways.

Elucidation of Reaction Pathways

The reactivity of 2-(hydroxyamino)-2-methylpropanal oxime is governed by the interplay of its two key functional groups. The following sections explore the primary reaction pathways this compound is likely to undergo.

Nucleophilic Addition Mechanisms

The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to oximes involves the attack of a nucleophile on the electrophilic carbon of the C=N bond. nih.gov In the case of 2-(hydroxyamino)-2-methylpropanal oxime, the presence of the α-hydroxyamino group can influence the electrophilicity of the oxime carbon.

The reaction typically proceeds through a tetrahedral intermediate. numberanalytics.com For instance, the addition of organometallic reagents or hydrides would lead to the formation of substituted hydroxylamines. The general steps are:

Nucleophilic Attack: A nucleophile adds to the carbon atom of the oxime C=N double bond.

Protonation: The resulting nitrogen anion is protonated by a protic solvent or during workup to yield the final product.

The α-hydroxyamino group, with its electron-donating character, might slightly decrease the electrophilicity of the oxime carbon compared to a simple aldoxime. However, it can also participate in the reaction through intramolecular hydrogen bonding, potentially influencing the stereochemical outcome of the addition.

A study on the reaction of α-hydroxyamino oximes with 2-alkoxypropenals showed that in a neutral medium, the reaction involves the aldehyde group to form both acyclic and cyclic azomethine oxides. nsc.ru This suggests that the hydroxyamino group can act as an internal nucleophile under certain conditions.

Oxidation and Reduction Pathways

Oxidation:

The oxidation of oximes can lead to a variety of products, including nitrile oxides, nitro compounds, or the parent carbonyl compound. wikipedia.orglucp.net The specific outcome depends on the oxidant used and the reaction conditions. For 2-(hydroxyamino)-2-methylpropanal oxime, the presence of the hydroxyamino group adds another potential site for oxidation.

Hypervalent iodine reagents are commonly used for the oxidation of aldoximes to nitrile oxides. lucp.netresearchgate.net The proposed mechanism involves the formation of an intermediate that eliminates water to give the nitrile oxide. The hydroxyamino group could potentially be oxidized as well, possibly leading to nitroso or nitro functionalities, which could further react or rearrange. Oxidation of glucopyranosylamine with peracid has been shown to yield a stable 1-deoxy-1-nitro compound. rsc.org

Reduction:

The reduction of oximes is a common method for the synthesis of primary amines. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. stackexchange.com The reaction proceeds by the addition of a hydride to the C=N bond, followed by the reductive cleavage of the N-O bond. stackexchange.com The intermediate hydroxylamine is further reduced to the amine. stackexchange.com

For 2-(hydroxyamino)-2-methylpropanal oxime, reduction would likely yield 2-amino-2-methylpropan-1-amine, a diamine. The reduction of cyclic α-hydroxy ketoximes with borane (B79455) has been shown to be a stereoselective route to cis-1,2-amino alcohols, highlighting the directing effect of the α-hydroxy group. nih.gov This suggests that the hydroxyamino group in our target molecule could influence the stereochemistry of the reduction.

Catalytic reduction of oximes to hydroxylamines is challenging due to the potential for over-reduction to the amine. nih.govresearchgate.net However, specific catalytic systems, often involving platinum-based catalysts in the presence of a strong acid, have been developed. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization:

The bifunctional nature of 2-(hydroxyamino)-2-methylpropanal oxime makes it a prime candidate for intramolecular reactions. The hydroxyamino group can act as a nucleophile, attacking the electrophilic carbon of the oxime. This could lead to the formation of a five-membered cyclic nitrone, which could then undergo further reactions like 1,3-dipolar cycloadditions. rsc.org

Studies on the reaction of α-hydroxyamino oximes with 2-alkoxypropenals have demonstrated the formation of 1-hydroxy-2,5-dihydroimidazole 3-oxides through a cyclization pathway. nsc.ru This highlights the propensity of the hydroxyamino group to participate in intramolecular cyclizations.

Rearrangement:

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.com For an aldoxime like 2-(hydroxyamino)-2-methylpropanal oxime, this would typically lead to a primary amide after hydrolysis of the intermediate nitrilium ion. The bulky tert-butyl-like group at the α-position might influence the migratory aptitude and potentially favor fragmentation pathways under certain conditions.

Stereochemical Aspects of Oxime Transformations, including E/Z Isomerization

The C=N double bond of an oxime can exist as either E or Z isomers. The stereochemistry of the oxime is crucial as it often dictates the outcome of subsequent reactions, particularly rearrangements and cyclizations.

E/Z Isomerization:

The interconversion between E and Z isomers of oximes can be achieved under thermal, acidic, or photochemical conditions. nih.govmdpi.com The barrier to isomerization is generally higher than for imines due to the influence of the electronegative oxygen atom on the nitrogen hybridization. stackexchange.com

Theoretical calculations on acetaldoxime (B92144) suggest that acid-promoted E/Z isomerization in water proceeds through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond. researchgate.net For 2-(hydroxyamino)-2-methylpropanal oxime, intramolecular hydrogen bonding could influence the relative stability of the E and Z isomers and the energy barrier for their interconversion.

Visible-light-mediated energy transfer catalysis has emerged as a mild method to achieve Z-isomers of aryl oximes, which are often the thermodynamically less favored isomer. nih.govorganic-chemistry.org

Stereoselectivity in Reactions:

The stereochemistry of the oxime has a profound impact on reactions like the Beckmann rearrangement, where the migrating group is anti to the hydroxyl group. libretexts.org Similarly, in intramolecular cyclizations, the E or Z configuration can determine which reaction pathway is favored. For example, in the thermal reactions of ω-alkenyl oximes, the E-isomer can lead to a cyclic nitrone, while the Z-isomer can undergo an intramolecular cycloaddition. nih.gov

The stereoselective reduction of α-hydroxy oxime ethers to cis-1,2-amino alcohols demonstrates the directing influence of the α-substituent, a principle that would apply to 2-(hydroxyamino)-2-methylpropanal oxime. nih.gov

Investigation of Intermediates and Transition States in Oxime Reactions

The transformations of oximes proceed through various transient species, including tetrahedral intermediates, nitrilium ions, and radical species. Computational studies have been instrumental in elucidating the structures and energies of these intermediates and the transition states that connect them.

In nucleophilic additions, a tetrahedral intermediate is formed upon the attack of the nucleophile on the oxime carbon. numberanalytics.com The stability and subsequent fate of this intermediate are influenced by the substituents and reaction conditions.

The Beckmann rearrangement proceeds through a nitrilium ion intermediate, formed after the migration of the alkyl or aryl group and the departure of the leaving group. masterorganicchemistry.com This highly electrophilic species is then typically trapped by a nucleophile, such as water.

In radical reactions , the N-O bond of the oxime can be cleaved to form an iminyl radical . nsf.gov This can be achieved through transition metal-catalyzed single-electron transfer (SET) or by insertion of a transition metal into the N-O bond. nsf.gov

Computational methods, such as Density Functional Theory (DFT), are used to model the reaction pathways and locate transition state structures. nih.gov For instance, the transition state for E/Z isomerization has been studied computationally, revealing the energetic barrier for the rotation around the C=N bond. nih.gov Nudged Elastic Band (NEB) with Climbing Image (CI) methodology is a powerful tool for finding such transition states. nih.gov

Catalytic Influences on Reaction Selectivity and Efficiency of 2-(Hydroxyamino)-2-methylpropanal Oxime

Catalysis plays a pivotal role in controlling the selectivity and efficiency of oxime transformations. Both acid and base catalysis are common, as well as catalysis by transition metals.

Acid and Base Catalysis:

The formation of oximes from aldehydes and ketones is often catalyzed by acid. nih.gov The acid protonates the carbonyl oxygen, increasing its electrophilicity. The dehydration of the tetrahedral intermediate to form the oxime is also acid-catalyzed. nih.gov Conversely, the nucleophilic addition of hydrogen cyanide to carbonyl compounds is catalyzed by a base, which generates the more nucleophilic cyanide ion.

Transition Metal Catalysis:

Transition metals are widely used to catalyze various reactions of oximes. acs.org For instance, palladium and iridium catalysts are used in the O-allylic substitution of hydroxylamines. organic-chemistry.org Copper, iron, and nickel catalysts can promote the formation of iminyl radicals from oximes via SET mechanisms. nsf.gov The choice of metal and ligands can significantly influence the reaction outcome, favoring either N-O bond cleavage or other transformations.

Aniline and its derivatives are known to catalyze oxime ligation reactions, which are important in bioconjugation. nih.govnih.gov More recently, m-phenylenediamine (B132917) has been identified as a more efficient catalyst for this reaction. nih.gov

The table below summarizes some catalysts and their applications in oxime chemistry, which could be relevant for the transformations of 2-(hydroxyamino)-2-methylpropanal oxime.

| Catalyst/Reagent | Transformation | Reference |

| Acid (e.g., H₂SO₄) | Beckmann Rearrangement | wikipedia.org |

| Base (e.g., NaOH) | Nucleophilic Addition (e.g., of HCN) | |

| Platinum (e.g., PtO₂) | Catalytic Reduction to Hydroxylamine (with acid) | nih.govresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction to Primary Amine | stackexchange.com |

| Borane (BH₃) | Stereoselective Reduction of α-hydroxy oximes | nih.gov |

| Hypervalent Iodine (e.g., PhI(OAc)₂) | Oxidation to Nitrile Oxides | lucp.netresearchgate.net |

| Palladium/Iridium Complexes | O-Allylic Substitution | organic-chemistry.org |

| Copper/Iron/Nickel Complexes | Iminyl Radical Formation | nsf.gov |

| Aniline, m-Phenylenediamine | Oxime Ligation | nih.govnih.gov |

| Visible Light Photocatalyst (e.g., Ir complex) | E to Z Isomerization | nih.govorganic-chemistry.org |

Advanced Spectroscopic Characterization and Computational Analysis of 2 Hydroxyamino 2 Methylpropanal Oxime Systems

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools that complement experimental spectroscopic data. biointerfaceresearch.comnih.gov These methods can predict and help interpret various molecular properties.

For 2-(hydroxyamino)-2-methylpropanal oxime, computational modeling can be used to:

Determine Stable Geometries: Optimize the molecular structures of the E and Z isomers and other conformers to determine their relative stabilities (Gibbs free energies). acs.orgnih.gov

Predict Spectroscopic Data:

NMR: Calculate magnetic shielding constants to predict ¹H and ¹³C chemical shifts, which can be invaluable for assigning signals in complex spectra and distinguishing between isomers.

IR: Compute vibrational frequencies and intensities. These calculated frequencies can be scaled to better match experimental data, aiding in the assignment of complex vibrational modes. jacsdirectory.com

UV-Vis: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, helping to assign the bands observed in UV-Vis spectra. researchgate.netbiointerfaceresearch.com

Analyze Electronic Structure: Calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). biointerfaceresearch.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT methods like B3LYP, combined with appropriate basis sets such as 6-31G* or larger, have been shown to provide reliable predictions for the structures and properties of oxime derivatives. jacsdirectory.comacs.org

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are a cornerstone of computational chemistry, providing a theoretical framework for understanding chemical systems "from first principles." wikipedia.org These methods solve the electronic Schrödinger equation without the use of empirical parameters derived from experimental data, relying only on fundamental physical constants. wikipedia.orgdtic.mil The most fundamental ab initio method is the Hartree-Fock (HF) theory, which approximates the instantaneous electron-electron repulsion with an average effect, providing a foundational, albeit simplified, description of the electronic structure. wikipedia.org

For a molecule like 2-(Hydroxyamino)-2-methylpropanal oxime, ab initio calculations are instrumental in determining fundamental properties. They can be used to:

Determine the shapes and energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Investigate the relative stabilities of different isomers, such as tautomers or stereoisomers. For instance, analogous to studies on keto-enol tautomerism, these methods could predict the energetic favorability of the oxime form over other potential tautomeric structures. rsc.org

Explore the geometry of specific atomic centers. Studies on similar molecules, like aminophosphine, have used ab initio calculations to predict the planarity and bonding at nitrogen centers, an analysis that would be relevant for the two nitrogen atoms in 2-(Hydroxyamino)-2-methylpropanal oxime. rsc.org

While computationally intensive, post-Hartree-Fock methods build upon the HF foundation to incorporate electron correlation more accurately, leading to more precise energy and property predictions. wikipedia.org

Density Functional Theory (DFT) Applications in Oxime Chemistry

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for investigating the electronic structure of molecules. biointerfaceresearch.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including complex oximes. nih.govresearchgate.net DFT calculations are used to determine optimized molecular geometries, electronic properties, and other key parameters by approximating the exchange-correlation energy, a term that accounts for quantum mechanical effects. biointerfaceresearch.com

In the context of oxime chemistry, DFT is extensively applied to:

Optimize Molecular Geometries: Predict bond lengths, bond angles, and dihedral angles with high accuracy. These theoretical structures provide a detailed three-dimensional picture of the molecule in its lowest energy state.

Analyze Electronic Structure: Calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

Investigate Reaction Mechanisms: Map out potential energy surfaces for chemical reactions, identify transition states, and calculate activation energies, thereby elucidating reaction pathways.

Predict Spectroscopic Properties: Generate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra that can be directly compared with experimental data for structure verification. tandfonline.com

The table below presents typical geometric parameters for an oxime functional group as determined by computational methods, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Experimental Value (X-Ray) |

|---|---|---|---|

| Bond Length | C=N | ~1.29 Å | 1.293(4) Å nih.gov |

| Bond Length | N-O | ~1.39 Å | 1.386(3) Å nih.gov |

| Bond Angle | C-N-O | ~112° | 112.3(2)° nih.gov |

Conformational Energy Landscape Analysis

Conformational analysis involves the study of the different three-dimensional arrangements (conformers) of a molecule that arise from rotation about single bonds and their relative stabilities. ifes.edu.br For a flexible molecule like 2-(Hydroxyamino)-2-methylpropanal oxime, a thorough conformational analysis is crucial for understanding its behavior and properties.

Key conformational features of 2-(Hydroxyamino)-2-methylpropanal oxime include:

E/Z Isomerism: The C=N double bond of the oxime group can exist in two geometric configurations, (E) and (Z). These isomers often have different stabilities and can be interconverted, though a significant energy barrier may exist. nih.gov

Intramolecular Hydrogen Bonding: Specific conformations may be stabilized by the formation of hydrogen bonds between the hydrogen bond donor groups (-OH, -NHOH) and acceptor atoms (N, O) within the same molecule.

Computational methods, particularly DFT, are employed to map the conformational energy landscape. tandfonline.com By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis identifies the global minimum energy conformer (the most stable structure) as well as other low-energy local minima that may be populated at room temperature. ifes.edu.br Studies on other flexible oximes have successfully used these methods to determine the most probable geometries. tandfonline.com

| Conformer Type | Description | Hypothetical Relative Energy (kJ/mol) | Comment |

|---|---|---|---|

| E-isomer, anti-periplanar OH | Global Minimum | 0.0 | Often the most stable form, allowing for intermolecular interactions. |

| Z-isomer, anti-periplanar OH | Geometric Isomer | +5 to +15 | Generally less stable due to steric hindrance. nih.gov |

| E-isomer, syn-periplanar OH | Rotamer | +8 to +20 | Higher energy due to eclipsing interactions. |

| Intramolecular H-bonded | Stabilized Conformer | +2 to +10 | A specific rotamer stabilized by an internal hydrogen bond. |

Prediction of Spectroscopic Parameters from Theoretical Models

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure elucidation and the interpretation of experimental results. nih.gov DFT calculations are routinely used to compute the parameters that underpin various spectroscopic techniques.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's normal modes. These calculations can predict the position and relative intensity of absorption bands. To improve accuracy, calculated frequencies are often multiplied by a scaling factor to correct for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net For oximes, this allows for the confident assignment of characteristic peaks such as the O-H stretch, the C=N stretch, and the N-O stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensor for each nucleus in the molecule. Comparing calculated shifts with experimental data is a powerful method for confirming molecular structure and assigning signals, especially for complex molecules with overlapping peaks or diastereotopic protons. nih.govrsc.org Numerous studies have demonstrated a strong linear correlation between experimental and DFT-calculated chemical shifts for oximes and other organic molecules. researchgate.net

The table below shows a comparison of typical experimental IR frequencies for oximes with the kind of values that can be predicted by DFT calculations.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical DFT-Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200 - 3600 | 3300 - 3700 (before scaling) |

| C=N stretch | 1620 - 1680 nih.gov | 1650 - 1710 (before scaling) |

| N-O stretch | 930 - 960 | 950 - 990 (before scaling) |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanical calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. nih.gov

For 2-(Hydroxyamino)-2-methylpropanal oxime, MD simulations could reveal:

Dynamic Behavior in Solution: How the molecule tumbles, vibrates, and changes conformation in a solvent like water or DMSO.

Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar functional groups.

Intermolecular Association: How multiple oxime molecules interact with each other. Oximes are capable of forming strong hydrogen bonds, acting as both hydrogen-bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms). acs.org

Crystal structure analysis of various oximes has revealed several common hydrogen-bonding patterns, or supramolecular synthons, that would likely be observed in the condensed phase of 2-(Hydroxyamino)-2-methylpropanal oxime. acs.orgresearchgate.net These include:

R²₂(6) Dimers: Two molecules form a cyclic dimer through a pair of O-H···N hydrogen bonds. This is a very common motif for ketoximes. researchgate.netnih.gov

C(3) Catemers (Chains): Molecules link head-to-tail to form infinite chains via O-H···N hydrogen bonds. This pattern is frequently seen in aldoximes. acs.orgscispace.com

O-H···O Interactions: In some cases, the hydroxyl oxygen can act as the hydrogen bond acceptor, leading to different chain or dimer motifs. acs.org

The presence of the additional hydroxyamino group in 2-(Hydroxyamino)-2-methylpropanal oxime provides more sites for hydrogen bonding, potentially leading to more complex and robust three-dimensional networks in the solid state.

Role in Natural Product Biosynthesis and Metabolic Networks

Biosynthesis of Cyanogenic Glycosides involving Oxime Intermediates

Cyanogenic glycosides are plant-derived secondary metabolites that release toxic hydrogen cyanide upon enzymatic breakdown, serving as a defense mechanism against herbivores and pathogens. researchgate.netnih.gov The biosynthesis of these compounds from amino acids proceeds through a conserved pathway where oximes are key intermediates. researchgate.netnih.gov

2-Methylpropanal oxime, also known as isobutyraldoxime, is a crucial intermediate in the biosynthesis of the cyanogenic glycosides linamarin (B1675462) and lotaustralin. nih.govannualreviews.org These glycosides are derived from the amino acids L-valine and L-isoleucine, respectively. researchgate.net Studies have demonstrated that isobutyraldoxime is efficiently converted to linamarin in plants like flax (Linum usitatissimum). annualreviews.org The general pathway involves the conversion of the parent amino acid into an aldoxime, which then serves as the direct precursor to the aglycone moiety of the cyanogenic glycoside. nih.gov Research using double-labelled compounds has confirmed that the nitrogen atom from isobutyraldoxime is retained during its conversion to linamarin, underscoring its role as a direct and committed precursor in the pathway. nih.gov

The biosynthesis of cyanogenic glycosides is a highly channeled process orchestrated by specific enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov The pathway is initiated by CYP79 enzymes, which catalyze the conversion of amino acids into the corresponding aldoximes. nih.govnih.govnih.gov This initial step is often the rate-limiting step in the entire sequence. nih.gov For valine- and isoleucine-derived cyanogenic glycosides, CYP79D1 is one of the key enzymes responsible for producing 2-methylpropanal oxime. researchgate.net

Following its formation, the aldoxime is further metabolized by another class of cytochrome P450 enzymes. nih.gov Specifically, CYP71E7 has been identified as the oxime-metabolizing enzyme in cassava (Manihot esculenta) that converts the aldoxime intermediate into a labile α-hydroxynitrile (also known as a cyanohydrin). nih.govresearchgate.net This conversion is a critical step that precedes the final glycosylation. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Valine/Isoleucine-Derived Cyanogenic Glycosides

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) | Function |

| Cytochrome P450 | CYP79D1 | L-Valine, L-Isoleucine | Isobutyraldoxime, 2-Methylbutyraldoxime | Converts amino acids to aldoximes. nih.govresearchgate.net |

| Cytochrome P450 | CYP71E7 | Aldoximes (e.g., Isobutyraldoxime) | α-Hydroxynitriles (Cyanohydrins) | Metabolizes aldoximes to cyanohydrins. nih.govresearchgate.net |

| UDP-Glycosyltransferase | UGT85K | α-Hydroxynitriles, UDP-Glucose | Cyanogenic Glycosides (e.g., Linamarin) | Stabilizes the cyanohydrin via glycosylation. nih.gov |

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible decomposition of cyanohydrins into a corresponding aldehyde or ketone and hydrogen cyanide. pu-toyama.ac.jpnih.govebi.ac.uk In the context of cyanogenesis (the breakdown of cyanogenic glycosides), HNLs are responsible for the final step of releasing toxic HCN. nih.govwikipedia.org

In the biosynthetic pathway, the α-hydroxynitriles produced by CYP71 enzymes are unstable. nih.gov To prevent their spontaneous decomposition, they are rapidly stabilized. This stabilization is achieved through glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs), which attaches a glucose molecule to the cyanohydrin, forming the stable cyanogenic glycoside. nih.gov While HNLs are primarily associated with catabolism, the equilibrium of the reaction they catalyze is crucial. The efficient removal and glycosylation of the cyanohydrin shifts the equilibrium towards the formation of the glycoside, effectively channeling the intermediates through the biosynthetic pathway. researchgate.net

Oximes are situated at critical metabolic crossroads in plants, acting as bifurcation points between primary and specialized metabolism. researchgate.netnih.govacs.org From the central oxime intermediate, metabolic pathways can diverge to produce not only cyanogenic glycosides but also other classes of defense compounds like glucosinolates, or plant hormones such as auxin. researchgate.netnih.gov This metabolic branching allows plants to dynamically allocate resources to different physiological needs, such as growth or defense.

The regulation of these pathways is complex and occurs at multiple levels. The expression of the genes encoding the biosynthetic enzymes, such as CYP79s, is often tightly controlled and can be influenced by the developmental stage of the plant and environmental conditions. annualreviews.org For instance, in Sorghum, the production of the cyanogenic glucoside dhurrin (B190987) is high in young seedlings and decreases as the plant matures. annualreviews.org This ontogenic control ensures that defense compounds are produced when and where they are most needed, illustrating the precise regulation of oxime-derived metabolic networks. annualreviews.org

Comparative Biosynthetic Studies Across Kingdoms

While oximes are central to the metabolism of many plants, they are also metabolized by other organisms, particularly microorganisms. However, the enzymatic pathways involved can differ significantly.

In plants, oxime metabolism is dominated by the activity of cytochrome P450 monooxygenases. nih.gov The conversion of amino acids to oximes is catalyzed by the CYP79 family, and the subsequent conversion of oximes to nitriles or cyanohydrins is handled by the CYP71 family. researchgate.netnih.gov This pathway is integral to the synthesis of defense compounds like cyanogenic glycosides. nih.gov

In contrast, bacteria utilize a different enzymatic system known as the aldoxime-nitrile pathway (ANP). nih.gov This pathway involves two key enzymes: aldoxime dehydratase (Oxd) and a nitrile-converting enzyme. The Oxd enzyme dehydrates an aldoxime to form a nitrile. nih.gov This nitrile is then hydrolyzed to a carboxylic acid and ammonia (B1221849) by either a nitrilase (NLase) or a combination of a nitrile hydratase (NHase) and an amidase. nih.gov This microbial pathway allows bacteria to utilize plant-derived oximes and nitriles as a source of carbon and nitrogen, potentially as a way to overcome plant chemical defenses or as part of a symbiotic or pathogenic interaction. nih.gov While plants use CYPs for oxime synthesis and modification, bacteria primarily use the ANP for oxime degradation and utilization. nih.gov

Table 2: Comparison of Oxime Metabolism in Plants and Microorganisms

| Feature | Plants | Microorganisms (Bacteria) |

| Primary Enzymes | Cytochrome P450s (CYP79, CYP71). nih.gov | Aldoxime Dehydratase (Oxd), Nitrilase (NLase), Nitrile Hydratase (NHase). nih.gov |

| Initial Reaction | Amino Acid → Aldoxime (catalyzed by CYP79). researchgate.netnih.gov | Aldoxime → Nitrile (catalyzed by Oxd). nih.gov |

| Metabolic Role | Biosynthesis of defense compounds (e.g., cyanogenic glycosides) and hormones (e.g., auxin). researchgate.netnih.gov | Catabolism and utilization of oximes as nutrient sources (carbon/nitrogen). nih.gov |

| Key Intermediates | Aldoximes, α-Hydroxynitriles (Cyanohydrins). researchgate.netnih.gov | Nitriles, Carboxylic Acids, Amides. nih.gov |

Convergent Evolution in Cyanogenic Defense Compound Biosynthesis

Cyanogenic glucosides are a class of chemical defense compounds found in over 2,500 plant species and a few specialized insects. acs.orgorganic-chemistry.org These compounds can release toxic hydrogen cyanide upon tissue damage, providing a potent defense mechanism against herbivores. acs.orgorganic-chemistry.org The biosynthesis of cyanogenic glucosides is a remarkable example of convergent evolution, where distinct lineages have independently evolved the same biochemical solution to a similar ecological challenge. sdu.edu.cnacs.orgrsc.org

Research has shown that both plants and certain insects, such as the Burnet moth (Zygaena filipendulae), have developed the same core biosynthetic pathway to produce cyanogenic glucosides. sdu.edu.cnacs.orgrsc.org This pathway typically starts with an amino acid precursor, which undergoes a series of enzymatic transformations to yield the final cyanogenic glucoside. rsc.org Key enzymes in this process are from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) families. sdu.edu.cnrsc.org

The biosynthesis of linamarin and lotaustralin, two common cyanogenic glucosides derived from the amino acids L-valine and L-isoleucine respectively, proceeds through a series of intermediates. rsc.org While the exact sequence and all intermediates are still under investigation for every species, a general pathway has been elucidated. This pathway involves the initial conversion of the amino acid to an N-hydroxyamino acid, followed by further oxidation to an aldoxime. nih.govnih.gov This aldoxime is then converted to a nitrile, which is subsequently hydroxylated to form a cyanohydrin. The final step is the glucosylation of the cyanohydrin by a UGT. rsc.org

It is within this framework that 2-(hydroxyamino)-2-methylpropanal oxime is thought to function. A patent from 1980 suggests that 2-hydroxy-2-methyl propanal oxime (a likely synonym or closely related compound) could be an intermediate in the biosynthesis of cyanogenic glucosides. google.com This is based on earlier work by Tapper et al. (1972) which investigated the precursors in the biosynthesis of these compounds. google.com The structure of 2-(Hydroxyamino)-2-methylpropanal oxime, with its oxime group and a hydroxyl group on the adjacent carbon, positions it as a plausible, albeit transient, intermediate in the conversion of the initial amino acid-derived aldoxime to the subsequent nitrile.

The independent evolution of this pathway in both plants and insects is a striking example of how similar biochemical solutions can arise to address the selective pressure of herbivory. sdu.edu.cnacs.org The enzymes involved in the moth and in various plant species, while performing the same function, have different evolutionary origins, underscoring the convergent nature of this defense strategy. acs.org

Table 1: Key Enzymes in Cyanogenic Glucoside Biosynthesis

| Enzyme Family | Function | Organism Examples |

| Cytochrome P450 (CYP79) | Conversion of amino acids to aldoximes | Sorghum bicolor, Lotus japonicus |

| Cytochrome P450 (CYP71) | Conversion of aldoximes to cyanohydrins | Sorghum bicolor, Lotus japonicus |

| Cytochrome P450 (CYP405A2) | Conversion of amino acids to oximes | Zygaena filipendulae |

| Cytochrome P450 (CYP332A3) | Conversion of oximes to cyanohydrins | Zygaena filipendulae |

| UDP-glycosyltransferase (UGT) | Glucosylation of cyanohydrins | Various plants, Zygaena filipendulae |

Intermediacy in Other Nitrile Biosynthetic Pathways

Beyond cyanogenic glucosides, a diverse array of nitrile-containing natural products exists in nature, playing roles in chemical defense, signaling, and nitrogen metabolism. sdu.edu.cnrsc.org The biosynthesis of many of these compounds also proceeds through an aldoxime-nitrile pathway, suggesting a broader potential role for intermediates like 2-(hydroxyamino)-2-methylpropanal oxime. sdu.edu.cn

The aldoxime-nitrile pathway is a fundamental route for the formation of the nitrile functional group in various organisms, including plants, bacteria, and fungi. acs.orgsdu.edu.cn In this pathway, an aldoxime, typically derived from an amino acid, is dehydrated to form the corresponding nitrile. sdu.edu.cn This dehydration is often catalyzed by cytochrome P450 enzymes of the CYP71 clan in plants. sdu.edu.cn

Given that 2-(hydroxyamino)-2-methylpropanal oxime is an oxime derivative, it is plausible that it, or structurally similar compounds, could serve as intermediates in the biosynthesis of other nitriles. The core chemical transformation from an aldoxime to a nitrile is a recurring theme in natural product biosynthesis. sdu.edu.cnrsc.org Therefore, the enzymatic machinery that recognizes and transforms oxime intermediates may be present in a wide range of organisms that produce nitrile-containing secondary metabolites.

While direct evidence for the involvement of 2-(hydroxyamino)-2-methylpropanal oxime in other specific nitrile biosynthetic pathways is currently limited in the scientific literature, the general prevalence of the aldoxime-nitrile pathway provides a strong theoretical basis for its potential role. Further research into the biosynthesis of various nitrile-containing natural products may reveal the presence of this or related intermediates.

Enzymatic and Biochemical Interactions of 2 Hydroxyamino 2 Methylpropanal Oxime

Mechanistic Studies of Enzyme-Substrate Binding

The binding of oxime compounds to enzymes is a critical precursor to their biochemical activity, such as enzyme inhibition or reactivation. While specific binding studies on 2-methylpropanal oxime are not extensively detailed, the general principles of oxime-enzyme interactions are well-established.

For oximes to interact with an enzyme's active site, a certain affinity between the molecule and the enzyme is necessary. This binding is often a balance between being strong enough to position the oxime correctly for a subsequent reaction, but not so strong that it acts as a potent competitive inhibitor, preventing the desired enzymatic process. mdpi.com The interaction is often governed by a combination of electrostatic forces and hydrophobic interactions. jcu.cz

In the context of cholinesterases, for instance, the active site contains an "anionic site" and an "esteratic site". Quaternary oximes, which possess a positively charged nitrogen, are attracted to the negatively charged anionic site. jcu.cz This initial binding correctly orients the nucleophilic oxime group towards the esteratic site, where it can then perform its function. jcu.cznih.gov While 2-methylpropanal oxime is a non-quaternary, simple aliphatic oxime, its polarity, due to the hydroxyl group, still allows for interactions with polar residues in an enzyme's active site. solubilityofthings.com The versatility of the oxime functional group (–C=N–OH) is central to its role in various chemical and biological reactions. solubilityofthings.com

Exploration of Enzyme Inhibition Mechanisms by Oxime Compounds

Oxime-containing structures are known to interact with several enzyme systems, most notably cholinesterases and monoamine oxidases.

Cholinesterase Reactivation Mechanisms by Oxime Compounds

One of the most significant roles of oxime compounds is in the reactivation of cholinesterases, particularly acetylcholinesterase (AChE), after inhibition by organophosphorus (OP) compounds, which include nerve agents and pesticides. mdpi.comjcu.cz

Organophosphorus agents act by covalently binding to a serine hydroxyl group within the active site of AChE, rendering the enzyme inactive. jcu.cz This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. jcu.cz

The mechanism of reactivation by an oxime involves the following steps:

Binding: The oxime compound first binds to the active site of the inhibited AChE. nih.gov For quaternary oximes, this is facilitated by the electrostatic attraction between the quaternary nitrogen and the anionic site of the enzyme. jcu.cz

Nucleophilic Attack: The nucleophilic oxygen of the oxime group then attacks the phosphorus atom of the organophosphate that is covalently bound to the enzyme's serine residue. mdpi.comencyclopedia.pub

Dephosphorylation: This attack leads to the formation of a phosphorylated oxime and the regeneration of the free, active enzyme. nih.gov The phosphorylated oxime then diffuses away from the active site. nih.gov

It is crucial that this reactivation occurs before a process known as "aging," where the organophosphate-enzyme complex undergoes a chemical change (dealkylation) to a form that is resistant to reactivation by oximes. mdpi.comnih.gov

While much of the research has focused on pyridinium (B92312) oximes, non-quaternary oximes, including ketoximes, have also been identified as reactivators of OP-inhibited cholinesterases. nih.gov

Table 1: Examples of Oxime Reactivators and Their Characteristics

| Oxime Type | Key Structural Feature | Primary Mechanism | Example Compound(s) |

| Mono-pyridinium Aldoxime | Single pyridinium ring with an aldoxime group | Cholinesterase Reactivation | Pralidoxime (2-PAM) nih.gov |

| Bis-pyridinium Aldoxime | Two pyridinium rings connected by a linker | Enhanced binding and reactivation potency | Obidoxime, Trimedoxime jcu.cz |

| Non-quaternary Oximes | Lacks a permanent positive charge | Can penetrate the blood-brain barrier | Benzaldoxime, Piperidyl-ketoxime nih.gov |

This table is generated based on general knowledge of oxime reactivators and is for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition by Oxime Structures

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govresearchgate.net Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, making MAO inhibitors (MAOIs) effective in treating depression and neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net

The oxime functional group has been identified as a promising structural scaffold for the development of MAO inhibitors. encyclopedia.pub For instance, various chalcone (B49325) oxime ethers have been synthesized and evaluated for their inhibitory activities against MAO-A and MAO-B. researchgate.net Many of these compounds have shown potent and selective inhibition of MAO-B. researchgate.net The mechanism of inhibition by these compounds is often competitive, meaning they bind to the active site of the enzyme and prevent the substrate from binding. encyclopedia.pub

The structural features of the oxime-containing molecule, such as the nature of aromatic rings and substituents, play a significant role in determining the potency and selectivity of MAO inhibition. nih.gov For example, studies on arylisopropylamines have shown that the presence of an oxo group at the β-position can introduce MAO-B inhibitory activity that is absent in related analogues. researchgate.net

Table 2: Examples of Oxime-Related Structures and their MAO-B Inhibitory Activity

| Compound Class | Example Compound | IC₅₀ for MAO-B (µM) | Inhibition Type |

| Chalcone Oxime Ethers | COE-6 | 0.018 | Competitive, Reversible |

| Chalcone Oxime Ethers | COE-22 | 0.028 | Competitive, Reversible |

| Benzimidazole (B57391) Chalcones | BCH2 | 0.80 | Competitive, Reversible |

Data sourced from studies on specific oxime derivatives. encyclopedia.pubresearchgate.net IC₅₀ is the half-maximal inhibitory concentration.

Structure-Activity Relationship Studies for Biological Targets

The biological activity of oxime compounds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that govern a compound's interaction with its biological target.

For cholinesterase reactivators , key SAR findings include:

Quaternary Ammonium Group: The presence of a quaternary nitrogen generally enhances the affinity of the oxime for the AChE active site, though it limits blood-brain barrier penetration. jcu.cz

Oxime Position: In pyridinium oximes, the position of the oxime group on the pyridine (B92270) ring (ortho, meta, or para) significantly influences reactivation efficacy. nih.gov

Linker Chain: For bis-pyridinium oximes, the length and nature of the chain connecting the two pyridinium rings affect both the reactivation rate and the inhibitory potency. nih.gov

Non-quaternary Structures: Non-quaternary oximes, including simple aliphatic and alicyclic ketoximes, can also act as reactivators and may offer advantages in terms of bioavailability in the central nervous system. nih.gov

For monoamine oxidase inhibitors , SAR studies have revealed that:

Heterocyclic Scaffolds: The type of heterocyclic structure to which the oxime or a related group is attached is a vital pharmacophore for MAO-B inhibition. nih.gov

Substituents: The nature and position of substituents on aromatic rings can modulate the inhibitory activity and selectivity for MAO-A versus MAO-B. nih.gov For example, in a series of benzimidazole chalcones, a halogen group at the ortho-position of a specific ring was found to confer the best MAO-B inhibition. encyclopedia.pub

α,β-Unsaturation: In some classes of oximes studied for allergenic activity, the presence of an α,β-unsaturation was found to be necessary for the compound to act as a prohapten, with increased steric hindrance around this bond reducing its sensitizing capacity. researchgate.net While this is not direct enzyme inhibition, it highlights how structural features influence biological reactivity.

Utility in Advanced Organic Synthesis and Materials Science

2-(Hydroxyamino)-2-methylpropanal Oxime as a Precursor in Heterocyclic Chemistry

2-(Hydroxyamino)-2-methylpropanal oxime serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds. A notable application is in the preparation of dihydropyrazine (B8608421) 1,4-dioxides. sci-hub.sensc.ru The reaction involves the condensation of 2-(hydroxyamino)-2-methylpropanal oxime with 1,2-dicarbonyl compounds. This process allows for the creation of a six-membered heterocyclic ring with two nitrogen atoms and two oxygen atoms, a scaffold of interest in medicinal chemistry and materials science.

For instance, the condensation with glyoxal, diacetyl, or 1,2-cyclohexanedione (B122817) in water leads to the formation of the corresponding 3-hydroxy-2,3-dihydropyrazine 1,4-dioxide derivatives. sci-hub.sensc.ru When the reaction with diacetyl is carried out in methanol, the corresponding 3-methoxy derivative is obtained. sci-hub.sensc.ru Furthermore, heating 2-(hydroxyamino)-2-methylpropanal oxime in an acetone (B3395972) solution with dilute hydrochloric acid results in the formation of 2,5-dihydropyrazine 1,4-dioxide. sci-hub.sensc.ru

These dihydropyrazine 1,4-dioxides can be further modified. Their reduction leads to the corresponding 1,4-dihydroxypiperazines, and bromination of the 3-methoxy derivative yields a bis(bromomethyl) substituted product. sci-hub.sensc.ru Oxidation of 2,5-dihydropyrazine 1,4-dioxide can produce 1,4-dihydroxy-2,5-piperazinedione. sci-hub.sensc.ru

The versatility of α-hydroxyamino oximes extends to the synthesis of other heterocyclic systems, such as 1,2-oxazol-5(2H)-ones, through reactions with β-ketoesters. While specific examples with 2-(hydroxyamino)-2-methylpropanal oxime are not detailed in the available literature, the general reactivity of α-hydroxyamino oximes suggests its potential in forming a variety of five- and six-membered heterocycles. mdpi.combohrium.comnih.gov

Table 1: Synthesis of Dihydropyrazine 1,4-Dioxides from 2-(Hydroxyamino)-2-methylpropanal Oxime

| 1,2-Dicarbonyl Compound | Solvent | Product |

| Glyoxal | Water | 3-Hydroxy-2,3-dihydropyrazine 1,4-dioxide |

| Diacetyl | Water | 3-Hydroxy-2,2,3-trimethyl-2,3-dihydropyrazine 1,4-dioxide |

| 1,2-Cyclohexanedione | Water | Spiro[cyclohexane-1,2'-(3'-hydroxy-2',3'-dihydropyrazine)] 1',4'-dioxide |

| Diacetyl | Methanol | 3-Methoxy-2,2,3-trimethyl-2,3-dihydropyrazine 1,4-dioxide |

| Acetone/HCl | - | 2,5-Dihydropyrazine 1,4-dioxide |

This table is based on data from the synthesis of dihydropyrazine 1,4-dioxides. sci-hub.sensc.ru

Synthesis of Spirocyclic Systems and Complex Architectures

While direct evidence for the use of 2-(Hydroxyamino)-2-methylpropanal oxime in the synthesis of spirocyclic systems is limited in the current literature, the inherent reactivity of its functional groups suggests its potential as a building block for such complex architectures. The synthesis of spiro-isoxazolines, for example, has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides to exocyclic double bonds. nih.govnih.govrsc.orgrsc.org Given that oximes can be precursors to nitrile oxides, it is conceivable that 2-(Hydroxyamino)-2-methylpropanal oxime could be transformed into a reactive dipole for the construction of spiro-isoxazoline frameworks.

The presence of multiple nucleophilic centers in 2-(Hydroxyamino)-2-methylpropanal oxime also opens up possibilities for intramolecular cyclization reactions to form spirocyclic structures, provided a suitable electrophilic center is present in the molecule or introduced through a tether. nih.gov The development of synthetic methodologies to exploit the unique combination of the hydroxyamino and oxime groups could lead to novel pathways for creating intricate three-dimensional molecular structures.

Application in the Design of Tailor-Made Chemical Blends

The application of 2-(Hydroxyamino)-2-methylpropanal oxime in the design of tailor-made chemical blends is an area with potential for exploration. Oxime functionalities have been utilized in polymer chemistry to create dynamic materials and self-healing polymers through the formation of reversible oxime linkages. rsc.orgrsc.orgresearchgate.net The ability of the oxime group to undergo exchange reactions allows for the tuning of material properties in response to external stimuli.

Given its small size and multiple functional groups capable of hydrogen bonding and covalent interactions, 2-(Hydroxyamino)-2-methylpropanal oxime could potentially act as a cross-linking agent, a modifier for polymer surfaces, or an additive to create functional blends with specific thermal or mechanical properties. The hydroxyamino group, in particular, can engage in strong hydrogen bonding, which could be exploited to control the morphology and phase behavior of polymer blends. Further research is needed to explore these potential applications in materials science. acs.orgsolubilityofthings.com

Coordination Chemistry and Metal Complex Formation with Oxime Ligands

The field of coordination chemistry has extensively studied oximes as versatile ligands for a wide range of metal ions. rsc.org The nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group can both participate in coordination, leading to the formation of stable chelate rings with metal centers. 2-(Hydroxyamino)-2-methylpropanal oxime, with its additional hydroxyamino group, can be considered a polydentate ligand with multiple potential coordination sites. numberanalytics.comidsi.md

The presence of vicinal oxime-like functionalities (the oxime and the hydroxyamino group) suggests that it could exhibit coordination behavior similar to that of vic-dioximes, which are well-known for forming square planar complexes with transition metals like nickel(II), palladium(II), and copper(II). sci-hub.seresearchgate.nettubitak.gov.tr In these complexes, the two oxime groups are typically arranged in an anti-conformation and are linked by intramolecular hydrogen bonds. The deprotonated oxime groups act as N,N-donors to the metal ion.

The coordination of 2-(Hydroxyamino)-2-methylpropanal oxime to metal ions could lead to the formation of mononuclear or polynuclear complexes with diverse geometries and properties, depending on the metal ion, the reaction conditions, and the stoichiometry. The potential for this molecule to act as a bridging ligand, connecting multiple metal centers, could also be explored for the construction of coordination polymers and metal-organic frameworks.

Table 2: Potential Coordination Modes of 2-(Hydroxyamino)-2-methylpropanal Oxime

| Coordination Mode | Donor Atoms | Potential Metal Ions |

| Bidentate (N,N) | Oxime N, Hydroxyamino N | Ni(II), Pd(II), Cu(II) |

| Bidentate (N,O) | Oxime N, Oxime O | Various transition metals |

| Tridentate (N,N,O) | Oxime N, Hydroxyamino N, Hydroxyamino O | Various transition metals |

| Bridging | Oxime N and O, Hydroxyamino N and O | Various transition metals |

This table represents hypothetical coordination modes based on the known chemistry of oximes and related ligands.

Catalytic Effects of Oxime-Derived Metal Complexes

Metal complexes derived from oxime-containing ligands have shown significant catalytic activity in a variety of organic transformations. researchgate.net These reactions include oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the oxime ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Given the potential of 2-(Hydroxyamino)-2-methylpropanal oxime to form stable complexes with various transition metals, it is plausible that its metal derivatives could exhibit interesting catalytic properties. For example, cobalt complexes with polydentate oxime-containing ligands have been investigated as catalysts for hydrogen production. researchgate.net Copper-oxime complexes have been used in oxidation reactions, and palladium-oxime complexes have been employed as catalysts in cross-coupling reactions. researchgate.net

The specific catalytic applications of metal complexes of 2-(Hydroxyamino)-2-methylpropanal oxime remain to be investigated. However, the presence of multiple donor atoms and the potential for forming robust and tunable metal complexes make this compound a promising candidate for the development of new homogeneous and heterogeneous catalysts. idsi.mdnih.gov

Q & A

Q. What are the established synthetic routes for 2-(hydroxyamino)-2-methylpropanal oxime, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2-methylpropanal with hydroxylamine derivatives under controlled pH and temperature. Key parameters include:

- pH optimization : Maintain pH 4–6 to favor oxime formation over side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by hydroxylamine .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine intermediate formation.

Yield Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Without catalyst | 45 | 85 | |

| ZnCl₂ (5 mol%) | 78 | 92 |

Q. How can the structural integrity of 2-(hydroxyamino)-2-methylpropanal oxime be validated post-synthesis?

- Methodological Answer : Use a combination of:

Q. What stability challenges arise during storage of 2-(hydroxyamino)-2-methylpropanal oxime, and how can they be mitigated?

- Methodological Answer : The compound is prone to:

- Hydrolysis : Store under anhydrous conditions (e.g., molecular sieves) at –20°C .

- Oxidation : Use inert gas (N₂/Ar) purging and antioxidants (e.g., BHT at 0.1% w/w) .

Stability Data :

| Storage Condition | Degradation (%) at 30 Days |

|---|---|

| Room temperature | 35 |

| –20°C + N₂ | <5 |

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 2-(hydroxyamino)-2-methylpropanal oxime in nucleophilic reactions?

- Methodological Answer : Computational studies (DFT/B3LYP) reveal:

- Electronic effects : The hydroxyamino group stabilizes transition states via hydrogen bonding, directing nucleophiles to the α-carbon .

- Steric effects : The methyl group hinders attack at the β-position, favoring α-adducts (85:15 selectivity) .

Energy Barrier Comparison :

| Attack Site | ΔG‡ (kcal/mol) |

|---|---|

| α-Carbon | 12.3 |

| β-Carbon | 18.7 |

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer : Address contradictions by:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls .

- Metabolite profiling : LC-MS/MS to identify degradation products that may confound results .

Example case: Inconsistent IC₅₀ values (5–50 μM) in apoptosis studies were traced to variable serum protein binding in cell media .

Q. What advanced analytical techniques are suited for quantifying trace impurities in 2-(hydroxyamino)-2-methylpropanal oxime?

- Methodological Answer : Employ:

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., hydroxylamine byproducts) with ELSD .

- GC-MS headspace analysis : Identify volatile degradation products (e.g., aldehydes) .

Impurity Profile :

| Impurity | Limit (ppm) | Detection Method |

|---|---|---|

| Residual hydroxylamine | <100 | HPLC-ELSD |

| 2-Methylpropanal | <50 | GC-MS |

Q. How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations show:

- Syn vs. anti conformation : The syn isomer binds more tightly to metalloenzymes (ΔG = –9.2 kcal/mol) due to optimal hydrogen bonding .

- Solvent effects : Water molecules mediate interactions with active-site residues, altering binding kinetics .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.